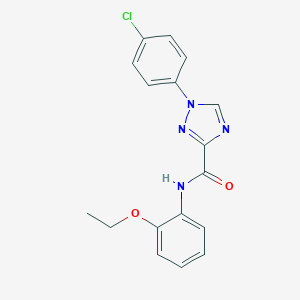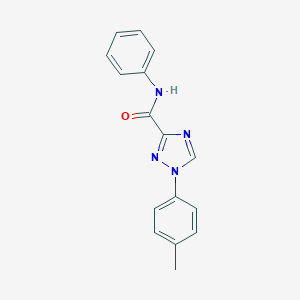
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as MPTC, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. One study suggested that 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide induces apoptosis in cancer cells by activating the caspase-3 pathway. Another study proposed that 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to have various biochemical and physiological effects. In addition to its cytotoxic and neuroprotective properties, 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-inflammatory and antioxidant effects. One study found that 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide can reduce the production of pro-inflammatory cytokines in activated microglia, which are immune cells in the brain that play a role in neuroinflammation. Another study suggested that 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide may protect against oxidative stress by increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has several advantages for laboratory experiments, including its relatively low cost and ease of synthesis. However, 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has limited solubility in water, which may make it difficult to use in certain assays. Additionally, 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has not been extensively studied in animal models, so its efficacy and safety in vivo are not well established.
Orientations Futures
There are several potential future directions for research on 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the investigation of the mechanisms underlying the neuroprotective effects of 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide can be achieved through various methods, including the reaction of 4-methylbenzoyl chloride with phenylhydrazine to form 4-methylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester. Finally, the ester is hydrolyzed to form 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide.
Applications De Recherche Scientifique
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C16H14N4O |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O/c1-12-7-9-14(10-8-12)20-11-17-15(19-20)16(21)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21) |
Clé InChI |
XVLRLTADPJCJSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)
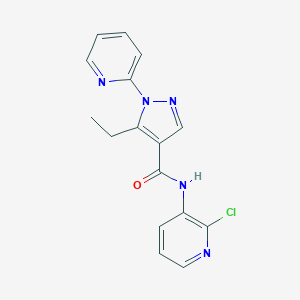
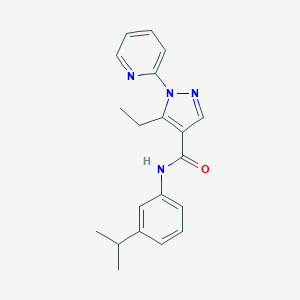
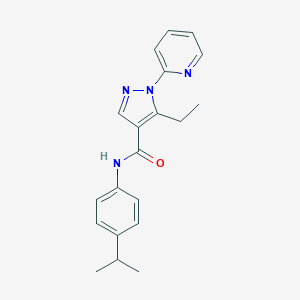
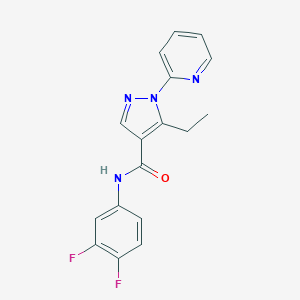
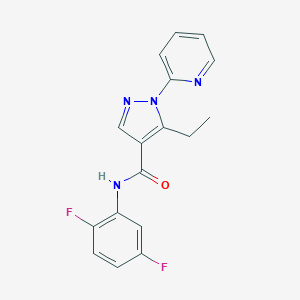
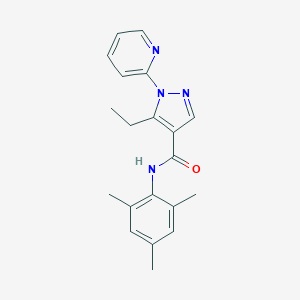
![5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278844.png)
![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278846.png)
![ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278847.png)
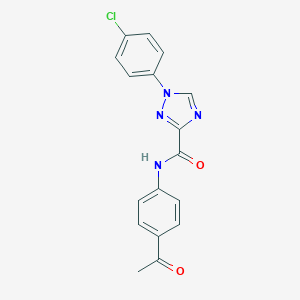
![1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278849.png)
